2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide
Description
This compound features a benzenesulfonamide core substituted with 2,6-difluoro groups and an acetamide linkage to a 4-(4-methoxypiperidin-1-yl)phenyl moiety. Its structural uniqueness lies in the synergistic combination of fluorine atoms (electron-withdrawing) and the methoxypiperidine group (a nitrogen-containing heterocycle with moderate basicity). These features likely enhance metabolic stability, solubility, and target-binding affinity compared to simpler sulfonamide derivatives.
Properties
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O4S/c1-29-16-9-11-25(12-10-16)15-7-5-14(6-8-15)24-19(26)13-23-30(27,28)20-17(21)3-2-4-18(20)22/h2-8,16,23H,9-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKUIFGRPZIHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 2,6-difluorobenzenesulfonyl chloride. This intermediate can be reacted with an appropriate amine, such as 4-(4-methoxypiperidin-1-YL)aniline, under controlled conditions to form the desired sulfonamide derivative. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Substituents on the Sulfonamide Ring
- Target Compound : 2,6-Difluoro substitution on the benzenesulfonamide ring. Fluorine increases electronegativity, improving resistance to oxidative metabolism and enhancing lipophilicity .
- Analog (, Compound 8): 2,6-Dichlorophenyl group.
- Analog (): 2,6-Dimethylphenoxy group. Methyl groups are electron-donating, reducing ring electronegativity and possibly decreasing binding affinity to polar enzyme active sites .
Acetamide-Linked Moieties
- Target Compound : 4-(4-Methoxypiperidin-1-yl)phenyl group. The methoxypiperidine moiety combines hydrophilic (methoxy) and basic (piperidine) properties, enhancing solubility and membrane permeability .
- Analog (, Compound 13) : 3,4-Dimethylisoxazol-5-yl group. The isoxazole ring introduces aromatic heterocyclic character, which may improve π-π stacking interactions but reduce solubility .
- Analog (): 4-Methoxyphenyl group.
Physicochemical Properties
Key Observations :
- Higher melting points in analogs with rigid substituents (e.g., , Compound 12) suggest stronger crystal packing, which the target compound may replicate due to fluorine’s electronegativity .
Biological Activity
The compound 2-(2,6-Difluorobenzenesulfonamido)-N-[4-(4-methoxypiperidin-1-YL)phenyl]acetamide is a novel chemical entity that has garnered interest in the pharmaceutical field due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data from case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 414.48 g/mol. The structure features a difluorobenzenesulfonamide moiety, a piperidine ring, and an acetamide group, which are known to contribute to its biological properties.
Anticonvulsant Activity
Research has indicated that derivatives of phenylacetamides exhibit anticonvulsant properties. In particular, studies have focused on the synthesis and evaluation of various N-phenylacetamide derivatives for their efficacy in animal models of epilepsy. The compound may share similar mechanisms of action as other phenylacetamides that have shown effectiveness in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models.
Case Study: Anticonvulsant Screening
A study evaluated several phenylacetamide derivatives, including those structurally related to our compound. The results demonstrated that certain derivatives provided significant protection against induced seizures in mice at doses ranging from 100 mg/kg to 300 mg/kg. The most potent derivatives exhibited activity primarily through modulation of neuronal voltage-sensitive sodium channels .
Antiviral Activity
Another area of interest is the antiviral potential of sulfonamide derivatives. Research has shown that compounds containing sulfonamide groups can inhibit viral replication by targeting specific viral enzymes or host cell pathways. The presence of the difluorobenzenesulfonamide moiety in our compound suggests it may possess similar antiviral properties.
Relevant Findings
In vitro studies have indicated that sulfonamide derivatives can effectively inhibit viral replication in cell lines infected with various viruses, including influenza and HIV. The mechanism often involves interference with viral enzyme activity or host cell entry processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. For instance, modifications to the piperidine ring or the sulfonamide group can significantly influence the pharmacological profile.
SAR Analysis
- Piperidine Substituents : Variations in the substituents on the piperidine ring have been shown to affect lipophilicity and, consequently, CNS penetration and efficacy.
- Sulfonamide Modifications : Alterations to the sulfonamide group can enhance binding affinity to target proteins involved in seizure activity or viral replication.
Q & A
Q. Progress Monitoring :
- Thin-Layer Chromatography (TLC) : Used to track intermediate formation .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts .
Which analytical techniques are critical for confirming structural integrity and purity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing sulfonamide vs. acetamide protons) .
- 2D NMR (COSY, HSQC) : Resolves complex spin systems and confirms connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ ion) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
How can researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions or compound purity. Methodological strategies include:
- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation .
What methodologies are recommended for elucidating the mechanism of action in pharmacological studies?
Advanced Research Question
- In Vitro Assays :
- Enzyme Inhibition : Measure activity against targets (e.g., kinases) using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled competitors) .
- Computational Modeling :
- Molecular Docking : Predict binding modes using software like AutoDock Vina .
- Molecular Dynamics (MD) Simulations : Assess stability of compound-target complexes over time (≥100 ns trajectories) .
How can reaction conditions be optimized to improve sulfonamide coupling yields?
Advanced Research Question
- Catalyst Screening : Test bases (e.g., triethylamine) or coupling agents (e.g., HATU) for efficiency .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Solvent Optimization : Compare yields in DMF vs. dichloromethane (DCM) to balance solubility and reactivity .
What computational approaches predict the binding affinity of this compound with target proteins?
Advanced Research Question
- Free Energy Perturbation (FEP) : Calculates relative binding free energies for structural analogs .
- Quantitative Structure-Activity Relationship (QSAR) : Links molecular descriptors (e.g., logP, polar surface area) to activity data .
How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Advanced Research Question
- Core Modifications : Synthesize analogs with variations in the piperidine (e.g., substituent position) or benzenesulfonamide groups .
- Bioisosteric Replacement : Substitute the methoxy group with ethoxy or halogens to assess tolerance .
- Activity Cliffs : Identify abrupt changes in potency (e.g., 100-fold differences) linked to specific substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
